Cas no 57702-49-5 (Benzenamine, N,N-diethyl-4-iodo-)

Technical Introduction: Benzenamine, N,N-diethyl-4-iodo- Benzenamine, N,N-diethyl-4-iodo-, is a halogenated aromatic amine characterized by the presence of an iodine substituent at the para position and diethylamino functional groups. This compound is of interest in synthetic organic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The iodine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, facilitating the construction of complex molecular architectures. Its diethylamino group contributes to electron-donating properties, influencing reactivity and solubility in organic solvents. The compound is typically handled under controlled conditions due to its sensitivity to light and potential instability.
Benzenamine, N,N-diethyl-4-iodo- structure
57702-49-5 structure
Product Name:Benzenamine, N,N-diethyl-4-iodo-
CAS No:57702-49-5
MF:C10H14IN
MW:275.129334926605
CID:344518
PubChem ID:621429
Update Time:2025-10-28

Benzenamine, N,N-diethyl-4-iodo- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,N-diethyl-4-iodo-
    • N,N-diethyl-4-iodoaniline
    • N,N-DIETHYL-4-IODOBENZENAMINE
    • p-iodo-N,N-diethylaniline
    • N,N-Diethyl-4-iodoaniline #
    • SCHEMBL355678
    • 57702-49-5
    • N,N-diethyl-(4-iodophenyl)amine
    • DTXSID30347430
    • EN300-7869926
    • Diethyl(4-iodophenyl)amine
    • AKOS017553763
    • Inchi: 1S/C10H14IN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
    • InChI Key: MQSLKAHRPPLMAA-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)N(CC)CC

Computed Properties

  • Exact Mass: 275.01672
  • Monoisotopic Mass: 275.01710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24

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Additional information on Benzenamine, N,N-diethyl-4-iodo-

Benzenamine, N,N-diethyl-4-iodo- (CAS No. 57702-49-5): A Comprehensive Guide to Its Properties and Applications

Benzenamine, N,N-diethyl-4-iodo-, with the CAS No. 57702-49-5, is a specialized organic compound that has garnered significant attention in the field of chemical research and industrial applications. This compound, also known as 4-Iodo-N,N-diethylaniline, belongs to the class of aromatic amines and is characterized by its unique molecular structure, which includes an iodine substituent on the benzene ring. The N,N-diethyl groups further enhance its reactivity and solubility, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for iodinated aromatic compounds has surged due to their pivotal role in pharmaceuticals, agrochemicals, and advanced materials. Benzenamine, N,N-diethyl-4-iodo- is no exception, as it serves as a key building block in the synthesis of dyes, liquid crystals, and other high-value chemicals. Researchers and industry professionals frequently search for terms like "4-Iodo-N,N-diethylaniline uses" or "CAS 57702-49-5 applications", highlighting the growing interest in this compound.

One of the most notable features of Benzenamine, N,N-diethyl-4-iodo- is its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are widely used in the development of pharmaceutical intermediates and organic electronics. The iodine atom in the compound acts as a excellent leaving group, facilitating the formation of carbon-carbon bonds. This property has made it a popular choice among chemists working on drug discovery and material science projects.

From an environmental and safety perspective, Benzenamine, N,N-diethyl-4-iodo- is generally considered stable under normal conditions. However, proper handling and storage are essential to ensure its longevity and efficacy. Users often inquire about "storage conditions for CAS 57702-49-5" or "handling precautions for iodinated amines", reflecting the need for accurate and reliable information. The compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials.

The synthesis of Benzenamine, N,N-diethyl-4-iodo- typically involves the iodination of N,N-diethylaniline using reagents such as iodine monochloride or N-iodosuccinimide. This process is well-documented in the literature, and many researchers seek information on "synthesis methods for 4-Iodo-N,N-diethylaniline" to optimize their protocols. The compound's high purity and yield are critical for its successful application in downstream processes.

In the pharmaceutical industry, Benzenamine, N,N-diethyl-4-iodo- has been explored as a precursor for the development of bioactive molecules. Its structural motif is found in several compounds with potential therapeutic effects, including antimicrobial and anti-inflammatory agents. This has led to increased searches for "pharmaceutical applications of CAS 57702-49-5" and "iodinated anilines in drug development".

Beyond pharmaceuticals, Benzenamine, N,N-diethyl-4-iodo- finds applications in the field of organic electronics. Its ability to form stable charge-transfer complexes makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. As the demand for sustainable energy solutions grows, so does the interest in compounds like this, which can contribute to the advancement of green technologies.

In conclusion, Benzenamine, N,N-diethyl-4-iodo- (CAS No. 57702-49-5) is a multifaceted compound with wide-ranging applications in chemistry and industry. Its unique properties and versatility make it a valuable asset for researchers and manufacturers alike. Whether you are exploring its synthetic pathways, industrial uses, or potential in cutting-edge technologies, this compound offers endless possibilities for innovation and discovery.

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